molecular formula C7H7ClO2S B1346827 Chloromethyl phenyl sulfone CAS No. 7205-98-3

Chloromethyl phenyl sulfone

Cat. No. B1346827
CAS RN: 7205-98-3
M. Wt: 190.65 g/mol
InChI Key: NXAIQSVCXQZNRY-UHFFFAOYSA-N
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Description

Chloromethyl phenyl sulfone (CPMSO2) is a sulfone analog of 4-chlorophenyl methyl sulfide . It is used as an intermediate for preparing sulfur-containing xenobiotics .


Synthesis Analysis

The synthesis of Chloromethyl phenyl sulfone involves the oxidation of sulfides . The reaction runs best with more than two equivalents of a strong base . The proper choice of solvent and base assures a fast deprotonation of the active methylenes and a fast β-elimination from the σ-adducts .


Molecular Structure Analysis

The molecular formula of Chloromethyl phenyl sulfone is C6H5SO2CH2Cl . Its molecular weight is 190.65 .


Chemical Reactions Analysis

Chloromethyl phenyl sulfone is involved in Vicarious Nucleophilic Substitution (VNS) reactions . In these reactions, nitroarenes react with carbanions that are usually generated from active methylenes by reaction with a base that is also consumed in a later elimination step .


Physical And Chemical Properties Analysis

Chloromethyl phenyl sulfone has a melting point of 51-53 °C . It is a clear colorless to pale yellow liquid .

Scientific Research Applications

Reactions with Nitrobenzophenones

Chloromethyl phenyl sulfone is involved in diverse chemical reactions, such as replacing hydrogen atoms in nitrobenzophenones. For example, it can replace hydrogen atoms o′- and p- to the nitro group in o-nitrobenzophenone, while with p-nitrobenzophenone, it undergoes Darzens condensation followed by rearrangement and decarbonylation (Mąkosza et al., 1984).

Formation of Aziridine Rings

Treatment of benzonaphthyridines with chloromethyl phenyl sulfone in the presence of base leads to the formation of aziridine rings. This process also applies to benzonaphthyridine N-oxides, which undergo vicarious nucleophilic substitution of hydrogen (Bachowska & Zujewska, 2001).

Vicarious Nucleophilic Substitution

Chloromethyl phenyl sulfone carbanions react with anthraquinone derivatives containing electron-donating substituents in two major ways: vicarious nucleophilic substitution of hydrogen and addition to the carbonyl group (Ma̧kosza, Nizamov, & Urbańczyk-Lipkowska, 1998).

Asymmetric Darzens Reaction

Chloromethyl phenyl sulfone is utilized in the catalytic asymmetric Darzens reaction to produce α,β-epoxysulfones with satisfactory enantioselectivity. This is achieved using chiral quaternary ammonium salts as the phase transfer catalyst (Arai & Shioiri, 2002).

Synthesis of α-Sulfinyl Ketones

The carbanion of chloromethyl phenyl sulfoxide is used in a method for homologation of ketones to α-sulfinyl ketones. This involves treating the carbanion with ketones to give adducts, which are then converted into α-sulfinyl ketones (Satoh, Hayashi, Mizu, & Yamakawa, 1994).

Synthesis of Aziridines

The reaction of lithio α-chloromethyl phenyl sulfone with imines produces aziridines in good yields, demonstrating another versatile application in synthetic chemistry (Reutrakul, Prapansiri, & Panyachotipun, 1984).

Safety And Hazards

Chloromethyl phenyl sulfone may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

Future Directions

The general mechanism of nucleophilic aromatic substitution in electron-deficient arenes and its specific features reveal a much wider scope, versatility, and diversity of the reactions between nucleophiles and nitroarenes . This suggests potential future directions in the field of organic chemistry.

properties

IUPAC Name

chloromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIQSVCXQZNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222386
Record name ((Chloromethyl)sulphonyl)benzene
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Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl phenyl sulfone

CAS RN

7205-98-3
Record name [(Chloromethyl)sulfonyl]benzene
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Record name ((Chloromethyl)sulphonyl)benzene
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Record name Chloromethyl phenyl sulfone
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Record name ((Chloromethyl)sulphonyl)benzene
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Record name [(chloromethyl)sulphonyl]benzene
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Record name ((CHLOROMETHYL)SULPHONYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
S Arai, T Shioiri - Tetrahedron, 2002 - Elsevier
… Initially, we focused on using chloromethyl phenyl sulfone 2 as a nucleophile for the Darzens reaction. This substrate was found to possess acidic protons that allowed the reaction to …
Number of citations: 88 www.sciencedirect.com
M Makosza, T Glinka, A Kinowski - Tetrahedron, 1984 - Elsevier
Vicarious nucleophilic substitution of hydrogen atoms in nitroarenes with chloromethylphenyl sulfone proceeds selectively ortho to the nitro group when carried out in t-BuOK/THF base/…
Number of citations: 70 www.sciencedirect.com
M Makosza, J Golinski, J Baran… - Chemistry Letters, 1984 - journal.csj.jp
Carbanion of chloromethyl phenyl sulfone replaces hydrogen atoms o′- and p- to the nitro group in o-nitrobenzophenone, whereas with p-nitrobenzophenone it enters the Darzens …
Number of citations: 5 www.journal.csj.jp
M Hojo, Z Yoshida - Journal of the American Chemical Society, 1968 - ACS Publications
… be converted quantitatively by potassium permanganate into chloromethyl phenyl sulfone, … The inertness of chloromethyl phenyl sulfone was successfully shown by Bordwell and …
Number of citations: 37 pubs.acs.org
M Galvagni, F Kelleher, C Paradisi… - The Journal of Organic …, 1990 - ACS Publications
… Wethus favor Scheme I for the disproportionation of eq 2 and suggest that, in the presence of 2-fluoronitrobenzene, chloromethyl phenyl sulfone reacts according to a mechanism which …
Number of citations: 14 pubs.acs.org
FG Bordwell, GD Cooper - Journal of the American Chemical …, 1951 - ACS Publications
… Similar results were obtained in the present investigation with chloromethyl phenyl sulfone, CeHeSC^CH^Cl. No reaction was observed on refluxing with piperidine in benzene for three …
Number of citations: 76 pubs.acs.org
M Grzegożek, M Woźniak, HC van der Plas - Liebigs Annalen, 1996 - Wiley Online Library
… 3 -Nitro-, 4 -nitro-, 7 -nitro-, 5,7 -dinitro-, and 6,8-dinitroquinoline react with the carbanion of chloromethyl phenyl sulfone to give products of substitution of hydrogen at positions 4, 3, 8, 6,…
B Bachowska, T Zujewska - Monatshefte für Chemie/Chemical Monthly, 2001 - Springer
… Results and Discussion Reactions of benzo[c][1,5]-, benzo[h][1,6]-, and benzo[f][1,7]naphthyridines 1±3 and of their N-oxides 4±7 with chloromethyl phenyl sulfone as carbanion …
Number of citations: 18 link.springer.com
JS Grossert, PK Dubey, GH Gill… - Canadian journal of …, 1984 - cdnsciencepub.com
… Chlorination of 10 in the presence of triethylamine gave the unstable dichlorocompound 18, which could be saponified readily to dichloromethyl phenyl sulfone (19). …
Number of citations: 41 cdnsciencepub.com
LA Paquette - Journal of the American Chemical Society, 1964 - ACS Publications
Despite the success of this procedure in acyclic sys-tems, this reaction has previously failed in the conver-sion of an«-bromothiophane 1, 1-dioxide to a cyclo-butene, 4 and has been …
Number of citations: 63 pubs.acs.org

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